Dithio-ss-isoindigo
Description
Contextualization of Isoindigo Scaffolds in Organic Electronics and Functional Materials
Isoindigo, a structural isomer of the famous indigo (B80030) dye, has garnered significant attention in the field of organic electronics due to its unique combination of properties. beilstein-journals.orgnus.edu.sg Its inherent electron-deficient nature, rigid and planar structure, and the ease with which it can be chemically modified make it an excellent building block for a variety of organic electronic devices. beilstein-journals.orgnus.edu.sg These characteristics facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.
The versatility of the isoindigo core has been demonstrated in its widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). beilstein-journals.org By incorporating isoindigo units into conjugated polymers and small molecules, researchers have been able to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. The resulting materials often exhibit broad absorption spectra, high charge carrier mobilities, and excellent stability, making them highly promising for next-generation electronic applications. beilstein-journals.org
Emergence of Dithio-isoindigo Derivatives as Advanced Building Blocks in Conjugated Systems
Building on the success of the isoindigo scaffold, researchers have explored various chemical modifications to further enhance its electronic properties. One such modification is the replacement of the oxygen atoms in the isoindigo core with sulfur atoms, leading to the formation of dithio-isoindigo derivatives. The introduction of sulfur, being larger and more polarizable than oxygen, is known to influence the electronic structure and intermolecular interactions of conjugated systems.
The specific compound "Dithio-ss-isoindigo" refers to the direct sulfur analogue of isoindigo, with the chemical formula C16H10N2S2 and the IUPAC name 3-(3-sulfanyl-2H-isoindol-1-yl)isoindole-1-thione. The "ss" designation in its common name emphasizes the presence of the two sulfur atoms. While academic research has extensively covered a wide range of isoindigo derivatives, particularly those incorporating thiophene (B33073) units, specific and detailed studies focusing solely on the fundamental this compound molecule are less prevalent in publicly accessible literature. However, the conceptual appeal of this molecule as a building block in advanced conjugated systems is significant. The substitution of oxygen with sulfur is anticipated to lower the LUMO energy level, potentially enhancing the electron-accepting properties of the molecule and influencing its charge transport characteristics.
Scope and Significance of Academic Research on Dithio-isoindigo and Its Analogues
The academic interest in dithio-isoindigo and its analogues lies in their potential to unlock new frontiers in the performance of organic electronic devices. The subtle yet significant changes in electronic structure and solid-state packing induced by the sulfur substitution are key areas of investigation. Research in this domain aims to understand the structure-property relationships that govern the performance of these materials in electronic applications.
While comprehensive studies dedicated exclusively to "this compound" are not widely reported, the broader research on sulfur-containing isoindigo analogues provides valuable insights. For instance, the incorporation of thiophene rings, which are sulfur-containing aromatic heterocycles, into the isoindigo backbone has led to the development of highly efficient organic semiconductors. beilstein-journals.org These studies underscore the profound impact of sulfur incorporation on the optoelectronic properties of isoindigo-based materials. Future research focused specifically on the synthesis, characterization, and device integration of this compound is poised to provide a deeper understanding of its potential and could pave the way for the rational design of next-generation organic electronic materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6813-37-2 |
|---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(3-sulfanyl-2H-isoindol-1-yl)isoindole-1-thione |
InChI |
InChI=1S/C16H10N2S2/c19-15-11-7-3-1-5-9(11)13(17-15)14-10-6-2-4-8-12(10)16(20)18-14/h1-8,17,19H |
InChI Key |
ARTGKJZDUGPTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=S)C3=C4C=CC=CC4=C(N3)S |
Origin of Product |
United States |
Synthetic Methodologies for Dithio Isoindigo Compounds
Preparative Routes to Dithio-β-isoindigo and Related Sulfurized Isoindigo Derivatives
The synthesis of dithio-β-isoindigo, a sulfur analog of the well-known isoindigo chromophore, has historically been challenging, often requiring harsh conditions or the use of hazardous reagents like hydrogen sulfide (B99878) gas. thieme-connect.comthieme-connect.com However, recent advancements have led to more convenient and environmentally benign methodologies, significantly improving access to these valuable compounds. thieme-connect.comthieme-connect.com
A pivotal development in the synthesis of dithio-β-isoindigo is the use of 1-imino-3-thioisoindolines as key building blocks. acs.orgresearchgate.net A modern, one-step, gram-scale protocol has been developed for the preparation of these intermediates directly from phthalonitriles. acs.orgacs.org This method utilizes sodium hydrosulfide (B80085) (NaHS) in an aprotic dipolar solvent like N,N-dimethylformamide (DMF), often in the presence of water, at room temperature. acs.org
The proposed reaction pathway for the subsequent conversion of 1-imino-3-thioisoindolines into dithio-β-isoindigo involves the formation of a highly reactive carbene intermediate. acs.org The process is a novel one-pot, two-step methodology where the initial formation of the thioisoindoline is followed by a neutralization step (e.g., with aqueous ammonium (B1175870) chloride). This neutralization generates hydrogen sulfide in situ, which facilitates the transformation into the final dithio-β-isoindigo product via the recombination of the carbene intermediates. acs.org This route represents a significant improvement over older methods that required handling large quantities of toxic hydrogen sulfide gas directly. thieme-connect.com
Table 1: Synthesis of 1-imino-3-thioisoindoline Intermediates
| Starting Phthalonitrile (B49051) | Reagents & Conditions | Intermediate Product | Yield (%) |
| Phthalonitrile | NaHS·nH₂O, DMF, r.t., 12h | 1-imino-3-thioisoindoline | High |
| 4,5-di(hexyloxy)phthalonitrile | NaHS·nH₂O, DMF, r.t., 12h | 4,5-di(hexyloxy)-1-imino-3-thioisoindoline | High |
| 4,5-di(octyloxy)phthalonitrile | NaHS·nH₂O, DMF, r.t., 12h | 4,5-di(octyloxy)-1-imino-3-thioisoindoline | High |
| Data sourced from research on environmentally benign synthesis routes. acs.org |
The electronic properties of the substituents on the starting phthalonitrile precursor play a critical role in directing the reaction pathway, determining whether the final product is a dithio-β-isoindigo or a diamino-β-isoindigo derivative. acs.orgresearchgate.net
Research has demonstrated that phthalonitriles bearing electron-donating groups (EDGs) selectively yield dithio-β-isoindigo compounds. thieme-connect.comthieme-connect.com In contrast, precursors with strong electron-withdrawing groups (EWGs), such as additional cyano groups, lead exclusively to the formation of diamino-β-isoindigo. thieme-connect.comacs.org This substituent-dependent selectivity underscores the importance of precursor design in achieving the desired sulfurized isoindigo core.
The reaction conditions are also crucial. The development of a protocol using cheap and accessible sodium hydrosulfide at room temperature in a DMF/water solvent system marks a significant advance toward greener chemistry for this class of pigments. acs.org This method avoids the high temperatures and hazardous reagents associated with previous synthetic efforts.
Polymerization Strategies for Dithio-isoindigo-Based Conjugated Polymers
Dithio-isoindigo and its parent compound, isoindigo, are powerful electron-accepting units. thieme-connect.comnih.gov Their incorporation into polymer backbones has led to the development of high-performance organic semiconductors. Several polymerization strategies are employed to construct these dithio-isoindigo-based conjugated polymers.
Stille cross-coupling polymerization is a robust and widely used method for synthesizing conjugated polymers, including those based on isoindigo. wiley-vch.deresearchgate.net The reaction creates a new C-C bond by coupling an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org
In the context of isoindigo-based polymers, the strategy typically involves the polycondensation of a di-stannylated monomer with a di-halogenated comonomer. wiley-vch.de For example, a di-stannylated donor unit can be coupled with a di-brominated isoindigo acceptor unit. This method offers excellent compatibility with various functional groups and generally produces high yields of high molecular weight polymers. wiley-vch.deresearchgate.net Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). wiley-vch.de This approach has been successfully used to create a variety of donor-acceptor copolymers with applications in organic solar cells and field-effect transistors. dntb.gov.uarsc.org
Table 2: Representative Isoindigo Polymers Synthesized via Stille Coupling
| Polymer Name | Donor Unit | Acceptor Unit | Optical Bandgap (eV) | Application Highlight |
| PIDTBDI | Indacenodithiophene | Benzothiadiazole Dicarboxylic Imide | ~1.69 | Solar Cells |
| PIDTTBDI | Indacenodithienothiophene | Benzothiadiazole Dicarboxylic Imide | ~1.57 | Solar Cells |
| PBDT-TIT | Benzo[1,2-b:4,5-b′]dithiophene-Thiophene | Isoindigo | ~1.63 | Polymer Solar Cells (4.22% PCE) |
| Data compiled from studies on donor-acceptor conjugated polymers. rsc.orgresearcher.life |
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille or Suzuki polymerization. rsc.org DArP functions through a palladium-catalyzed C-H activation pathway, directly coupling a C-H bond with a C-Halide bond. rsc.org This approach eliminates the need to pre-activate the monomers by installing organotin or organoboron functionalities, thereby reducing the number of synthetic steps and avoiding the use of toxic reagents. rsc.org
This technique has been successfully applied to the synthesis of various isoindigo-based conjugated polymers. nih.gov For instance, high molecular weight thienoisoindigo-based copolymers have been prepared via DArP, exhibiting low optical bandgaps and ambipolar charge transport characteristics suitable for organic thin-film transistors. nih.govscispace.com The method has proven effective for creating thermally stable copolymers for organic solar cell applications. researchgate.netrsc.org
Electrochemical polymerization, or electropolymerization, is a powerful technique for generating conjugated polymer films directly onto a conductive substrate. bohrium.com The process involves the anodic oxidation of monomer precursors in an electrolyte solution. mdpi.com Applying a specific potential initiates the polymerization, leading to the deposition of a high-quality, insoluble polymer film on the electrode surface. mdpi.comresearchgate.net
This method has been used to create donor-acceptor polymers based on isoindigo. bohrium.comresearchgate.net Typically, a D-A-D type precursor, such as an isoindigo core flanked by electron-donating thiophene (B33073) units, is dissolved in a solvent with a supporting electrolyte. mdpi.comnih.gov By applying a potential via cyclic voltammetry, a stable and adherent polymer film is grown. researchgate.net This route is particularly advantageous for fabricating devices where a uniform thin film is required, such as in electrochromic windows and sensors. mdpi.com Isoindigo-thiophene polymers synthesized this way have shown excellent electrochromic performance, with high optical contrast and fast switching times. mdpi.comresearchgate.net
Advanced Electronic Structure and Quantum Chemical Investigations of Dithio Isoindigo Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications to Dithio-isoindigo
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and understanding the electronic and optical properties of complex organic molecules like dithio-ss-isoindigo and its derivatives before their synthesis. researchgate.netnih.gov These methods allow for a systematic investigation into the impact of molecular structure on the material's potential performance in electronic devices. nih.govnih.gov
DFT calculations are widely employed to determine the ground-state electronic structures, including optimized geometries and frontier molecular orbitals (FMOs). nih.gov For instance, the B3LYP level of theory with a 6–31G(d,p) basis set has proven accurate in predicting the geometries and electrochemical properties of conjugated polymers. nih.gov To model excited-state properties, such as electronic absorption spectra, TD-DFT calculations are performed. nih.govnih.gov The choice of functional is critical, as different functionals can yield varying degrees of accuracy; functionals like B3LYP, CAM-B3LYP, and WB97XD have been tested for their ability to predict excited states in isoindigo-based systems. nih.gov These computational approaches provide deep insights into the structure-property relationships that govern the functionality of these materials in applications like organic solar cells and field-effect transistors. nih.govthieme-connect.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic behavior of dithio-isoindigo derivatives. nih.gov The energy levels of these orbitals dictate the material's electrochemical properties, such as its ionization potential and electron affinity, and are crucial for processes like charge injection and transport in electronic devices. nih.govnih.gov
DFT calculations are the primary method for determining the energies and spatial distributions of the HOMO and LUMO. nih.gov Studies on a series of thiophene-isoindigo co-oligomers have shown that the molecular structure significantly influences these orbitals. Specifically, as the number of electron-donating thiophene (B33073) units in the co-oligomer increases, the HOMO level is destabilized (shifts upward in energy). nih.gov Conversely, the LUMO level remains relatively insensitive to the number of thiophene rings, as it is primarily localized on the potent electron-withdrawing isoindigo core. nih.govnih.gov This selective tuning of the HOMO level while maintaining a stable LUMO allows for the precise modulation of the material's bandgap. nih.gov Introducing electron-deficient functional groups directly onto the isoindigo core has been shown to effectively lower the LUMO levels of the resulting polymers. nih.govleigroup.cn The distribution of these orbitals is also key; in many donor-acceptor systems based on dithio-isoindigo, the HOMO is delocalized across the polymer backbone, while the LUMO is concentrated on the isoindigo acceptor unit, a characteristic that facilitates efficient charge separation. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for Thiophene-Isoindigo Co-oligomers Data calculated using the B3LYP/6–31G(d,p) functional/basis set.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| P1TI | -5.19 | -3.21 | 1.98 |
| P2TI | -5.08 | -3.21 | 1.87 |
| P3TI | -5.01 | -3.20 | 1.81 |
| P4TI | -4.96 | -3.20 | 1.76 |
| P5TI | -4.93 | -3.19 | 1.74 |
| P6TI | -4.91 | -3.19 | 1.72 |
This table is interactive. Click on the headers to sort the data.
The donor-acceptor architecture inherent to dithio-isoindigo derivatives gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net This process, where an electron is promoted from a donor-localized HOMO to an acceptor-localized LUMO, is a defining characteristic of their electronic absorption profiles. nih.gov The primary electronic transition from the ground state (S₀) to the first excited state (S₁) in these molecules typically exhibits strong ICT character. nih.gov
TD-DFT is the standard computational method used to analyze these transitions and predict the resulting absorption spectra. nih.govnih.gov Theoretical studies have revealed that the ICT in thiophene-isoindigo co-oligomers is largely governed by the strong electron-withdrawing nature of the isoindigo moiety. nih.gov This leads to an interesting phenomenon where the optical bandgap remains relatively constant even as the electrochemical bandgap narrows with the addition of more donor units. nih.gov The absorption properties can be further tuned by attaching various substituents to the core structure. nih.gov For example, in a study of isoindigo-dithiophenepyrrole oligomers, substituting the isoindigo unit with an -OCH₃ group resulted in the largest bathochromic (red) shift of the maximum absorption wavelength (λmax). nih.gov Ultrafast transient absorption spectroscopy has been used experimentally to observe the dynamics of these ICT states, revealing their formation on picosecond timescales. researchgate.net
Excitonic Properties and Theoretical Analysis of Charge Separation Dynamics in Dithio-isoindigo Systems
Upon absorbing a photon, a tightly bound electron-hole pair, known as an exciton (B1674681), is formed. The efficiency of organic photovoltaic devices hinges on the ability of this exciton to dissociate into free charge carriers. nih.govrsc.org The exciton binding energy (Eb), which is the energy required to separate the electron and hole, is a critical parameter. nih.gov In dithio-isoindigo systems, theoretical calculations have shown that the exciton binding energies often fall within the optimal range of 0.2–1 eV, which suggests a high propensity for exciton dissociation and efficient charge transfer. nih.gov
The dynamics of charge separation are theoretically analyzed using quantum-classical methods and nonadiabatic dynamics simulations. rsc.orgnih.gov These computational techniques model the real-time evolution of the exciton as it dissociates at the interface between donor and acceptor materials. rsc.org In dithio-isoindigo-based donor-acceptor systems, the spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) inherently promotes charge separation. nih.gov The S₀ → S₁ transition, characterized by strong ICT, leads to a state with partial charge separation, which lowers the exciton binding energy and facilitates the generation of free charges. nih.gov Ultrafast spectroscopy experiments have confirmed the rapid emergence of charge transfer states at the interface of isoindigo-based polymer blends, indicating that charge separation is an efficient and crucial step in the photovoltaic process. researchgate.net
Computational Prediction of Structure-Property Relationships for Dithio-isoindigo-Based Materials
A primary goal of computational studies on dithio-isoindigo systems is to establish clear structure-property relationships that can guide the rational design of new high-performance materials. nih.govleigroup.cnhw.ac.uk By systematically modifying the molecular structure in silico and calculating the resulting electronic and optical properties, researchers can predict how specific chemical changes will affect device performance. nih.govnih.gov
Key structural modifications investigated include varying the number and type of donor units, altering the length and type of alkyl side chains, and introducing different functional groups onto the isoindigo core. nih.govnih.govnih.gov Computational studies have successfully predicted several important trends:
Backbone Rigidity: Polymers with more rigid and planar backbones tend to exhibit higher charge mobility due to more effective π-π stacking and intermolecular interactions. hw.ac.uk
Donor Unit Length: Increasing the number of thiophene donor units systematically raises the HOMO energy level, thereby reducing the bandgap and affecting the open-circuit voltage in solar cells. nih.gov
Substituent Effects: The addition of electron-donating or electron-withdrawing groups can precisely tune the frontier orbital energies, charge transport properties, and absorption spectra. nih.govnih.gov For instance, substituting isoindigo-dithiophenepyrrole oligomers with +I groups (e.g., -CH₃, -NH₂) was found to enhance hole mobility, while substitution with a -NO₂ group led to the highest predicted hole and electron mobility. nih.gov
These detailed computational explorations provide invaluable insights, enabling a more targeted and efficient approach to synthesizing novel dithio-isoindigo-based materials with optimized properties for specific electronic applications. nih.govnih.gov
Sophisticated Spectroscopic Characterization of Dithio Isoindigo Materials
Electronic Absorption and Emission Spectroscopy for Dithio-isoindigo Derivatives
Electronic absorption and emission spectroscopy are fundamental tools for probing the photophysical properties of dithio-isoindigo derivatives. The absorption spectra of these compounds are typically characterized by a broad absorption band in the visible region, which is attributed to an intramolecular charge transfer (ICT) from the electron-rich thiophene (B33073) units to the electron-deficient isoindigo core. Another absorption peak is often observed at higher energies, corresponding to a π-π* transition. nih.govgist.ac.kr
The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure, including the extent of π-conjugation and the nature of any substituent groups. For instance, extending the conjugation length by incorporating additional thiophene rings generally leads to a red-shift in the absorption spectrum. worktribe.com The solvent environment can also influence the absorption characteristics.
Fluorescence emission spectra of dithio-isoindigo derivatives are typically observed as a mirror image of their absorption spectra, with a Stokes shift that is indicative of the geometric relaxation in the excited state. The fluorescence quantum yields (ΦF) of these compounds can vary significantly depending on their molecular structure and environment. In many dithio-isoindigo based conjugated polymers, the excited-state lifetime is intrinsically short, often in the picosecond range, which can result in low fluorescence quantum yields. researchgate.net
Table 1: Electronic Absorption and Emission Data for Selected Dithio-isoindigo Analogues
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| PDTP-IID | 500-800 | Not Reported | Dichlorobenzene |
| PDTP-Thz | 400-650 | Not Reported | Dichlorobenzene |
| a-IT | 691 | Not Reported | Thin Film |
| N7IT | 736 | Not Reported | Thin Film |
| N8IT | 740 | Not Reported | Thin Film |
Note: The data presented is for dithieno[3,2-b:2',3'-d]pyrrole-based isoindigo (PDTP-IID) and thiazole-based copolymers (PDTP-Thz), and dithieno[3,2-b:2',3'-d]pyrrol-fused asymmetrical electron acceptors (a-IT, N7IT, N8IT) which serve as close analogues to Dithio-ss-isoindigo. gist.ac.krresearchgate.net
Vibrational Spectroscopy and Phonon Coupling Analysis in Dithio-isoindigo Conjugated Systems
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the molecular structure, bonding, and conformational properties of dithio-isoindigo materials. These techniques probe the vibrational modes of the molecule, which are sensitive to the local chemical environment and intermolecular interactions. ksu.edu.saedinst.com
In the FTIR spectra of sulfur-containing polymers, characteristic peaks corresponding to the stretching and bending vibrations of C-S, C=C, and C-H bonds within the thiophene and isoindigo units are expected. For instance, the C=O stretching vibration of the lactam rings in the isoindigo core is a prominent feature. rsc.org Changes in the vibrational frequencies can indicate alterations in bond strengths and molecular conformation upon, for example, thermal treatment or incorporation into a device. rsc.org
The coupling between electronic excitations (excitons) and lattice vibrations (phonons), known as electron-phonon coupling, is a critical factor influencing the charge transport properties of organic semiconductors. rug.nl In dithio-isoindigo conjugated systems, strong electron-phonon coupling can lead to the formation of polarons, which are charge carriers dressed by a lattice distortion. The strength of this coupling can be inferred from the analysis of the fine structure in absorption and emission spectra and through theoretical modeling. rug.nl
Electrochemical Spectroscopy for Energy Level Profiling (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of dithio-isoindigo derivatives. pineresearch.comwikipedia.orgiupac.orgopenaccesspub.orgresearchgate.net These energy levels are crucial for understanding the charge injection and transport properties of the materials and for designing efficient organic electronic devices.
In a typical CV experiment, the onset oxidation and reduction potentials of the material are measured. The HOMO energy level can be estimated from the onset oxidation potential, while the LUMO energy level can be determined from the onset reduction potential, often referenced to a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. nih.gov
The HOMO and LUMO levels of dithio-isoindigo derivatives can be tuned by modifying their molecular structure. For example, the incorporation of electron-donating or electron-withdrawing groups can raise or lower these energy levels, respectively. Computational studies have shown that for some thiophene-isoindigo co-oligomers, as more thiophene units are added, the HOMO energy levels tend to shift upward while the LUMO levels remain relatively insensitive. openaccesspub.org
Table 2: HOMO and LUMO Energy Levels of Selected Dithio-isoindigo Analogues Determined by Cyclic Voltammetry
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| IIDDT | -5.65 | -3.78 | 1.87 |
| IIDT | -5.80 | -3.81 | 1.99 |
| PDTP-IID | -5.49 | -4.20 | 1.29 |
| PDTP-Thz | -5.11 | -3.60 | 1.51 |
| a-IT | -5.65 | -3.99 | 1.66 |
| N7IT | -5.47 | -3.93 | 1.54 |
| N8IT | -5.41 | -3.90 | 1.51 |
Note: The data is for isoindigo-based conjugated polymers (IIDDT, IIDT), dithieno[3,2-b:2',3'-d]pyrrole-based isoindigo and thiazole (B1198619) copolymers (PDTP-IID, PDTP-Thz), and dithieno[3,2-b:2',3'-d]pyrrol-fused asymmetrical electron acceptors (a-IT, N7IT, N8IT) which are close structural analogues. gist.ac.krworktribe.comresearchgate.net
Advanced Photophysical Studies and Excited State Dynamics of Dithio-isoindigo
To gain a deeper understanding of the fundamental processes that occur after light absorption, advanced photophysical techniques such as femtosecond transient absorption spectroscopy (fs-TAS) are employed. rsc.org This pump-probe technique allows for the monitoring of the evolution of excited states on ultrafast timescales, providing critical information about processes such as internal conversion, intersystem crossing, and charge transfer. nih.govuva.nlchemrxiv.org
In studies of related isoindigo and thienoisoindigo systems, fs-TAS reveals the presence of transient species such as singlet and triplet excited states. The spectra often show features corresponding to ground-state bleaching, stimulated emission, and photoinduced absorption. nih.gov The decay kinetics of these transient signals provide the lifetimes of the various excited states.
For many donor-acceptor conjugated polymers based on isoindigo and thiophene units, the excited-state lifetimes are found to be very short, often in the range of tens to hundreds of picoseconds. researchgate.net This rapid decay is often dominated by non-radiative pathways back to the ground state. rsc.orgub.edu The specific decay pathways and their efficiencies are influenced by factors such as molecular conformation, intermolecular interactions, and the surrounding environment. Understanding these excited-state dynamics is crucial for optimizing the performance of dithio-isoindigo materials in applications such as organic photovoltaics and photodetectors, where efficient charge generation and transport are paramount.
Charge Transport Mechanisms in Dithio Isoindigo Derived Materials
Fundamental Principles of Charge Carrier Mobility and Transport in Conjugated Systems
Charge transport in conjugated systems like dithio-ss-isoindigo-derived materials is a complex process that occurs through the movement of charge carriers—electrons and holes—along and between the polymer chains or molecular stacks. The mobility of these carriers is a critical parameter that dictates the performance of organic field-effect transistors (OFETs) and other electronic devices. In these materials, charge transport is generally understood to occur via a hopping mechanism, where charge carriers move between localized states. This process is influenced by both intramolecular (along the polymer backbone) and intermolecular (between adjacent molecules) factors.
The efficiency of charge transport is intrinsically linked to the delocalization of π-electrons along the conjugated backbone. A high degree of π-conjugation facilitates the movement of charge carriers along a single polymer chain. However, for efficient bulk transport, charge carriers must also be able to hop between adjacent molecules. This intermolecular hopping is highly dependent on the spatial overlap of the π-orbitals of neighboring molecules, which in turn is dictated by the molecular packing in the solid state. Therefore, achieving high charge carrier mobility in this compound materials requires optimization of both intra- and intermolecular charge transport pathways.
Influence of Molecular Structure and Thin Film Morphology on Charge Transport Characteristics of Dithio-isoindigo Materials
The molecular structure of this compound derivatives plays a pivotal role in determining their charge transport properties. Modifications to the core structure, as well as the nature and placement of substituent groups, can significantly impact molecular packing, electronic energy levels, and ultimately, charge carrier mobility.
For instance, the introduction of different alkyl side chains can influence the solubility and processability of the materials, which in turn affects the morphology of the resulting thin films. The length and branching of these side chains can alter the intermolecular π-π stacking distance, a critical factor for efficient intermolecular charge hopping. Shorter or less bulky side chains can allow for closer molecular packing, which generally enhances charge transport.
The arrangement of the constituent lactam units within the thienoisoindigo core has been shown to significantly regulate single-molecule conductance. A "tail-to-tail" arrangement of lactams can lead to greater conductance compared to a "head-to-tail" arrangement, attributed to higher conjugation and a larger transmission probability. rsc.org
Furthermore, the incorporation of electron-donating or electron-withdrawing groups into the this compound backbone can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the injection and transport of holes and electrons. For example, in a study of isoindigo-dithiophenepyrrole based oligomers, it was found that compounds substituted with electron-donating (+I) groups exhibited larger hole mobilities than those with electron-withdrawing (-I) groups. nih.gov The presence of bulky substituents, however, was found to adversely affect charge transport properties. nih.gov
The morphology of the thin film, which describes the arrangement and ordering of the molecules in the solid state, is another crucial determinant of charge transport. Crystalline or well-ordered domains within the film provide efficient pathways for charge transport, while amorphous regions can act as traps or barriers. The degree of crystallinity and the orientation of the crystalline domains relative to the charge transport direction are therefore of paramount importance. Processing techniques such as solvent selection, annealing temperature, and deposition method can be used to control the thin-film morphology and optimize charge transport pathways.
A comparative overview of how structural modifications affect charge carrier mobility in isoindigo-based polymers is presented in the table below.
| Polymer System | Key Structural Modification | Observed Effect on Charge Transport | Reference |
| Isoindigo-dithiophenepyrrole oligomers | Substitution with +I vs. -I groups | +I groups led to higher hole mobilities | nih.gov |
| Thienoisoindigo isomers | Arrangement of lactam units | "Tail-to-tail" arrangement showed greater conductance | rsc.org |
| Isoindigo-based copolymers | Selenophene substitution | Can be an efficient strategy for high charge carrier mobility when side chains are optimized | rsc.org |
| Thiazoloisoindigo-based polymers | Number of thiophene (B33073) units | Increasing thiophene units shifted charge carrier polarity from electron-dominated to hole-dominated | bohrium.com |
| Isoindigo-based polymers with hydroxyl groups | Introduction of hydrogen bonding | Increased planarity and facilitated electron transport | nih.gov |
Theoretical Models for Charge Transport in Dithio-isoindigo-Based Conjugated Systems
Theoretical modeling provides invaluable insights into the charge transport mechanisms at the molecular level in this compound-based materials. Density Functional Theory (DFT) is a widely used computational method to study the structural and electronic properties of these systems. nih.gov DFT calculations can predict key parameters that govern charge transport, including:
Frontier Molecular Orbital (FMO) Energies: The energies of the HOMO and LUMO levels determine the ease of hole and electron injection and transport. nih.gov
Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. A lower reorganization energy is generally associated with a higher charge transfer rate. nih.gov
Transfer Integral (t): Also known as electronic coupling, this parameter describes the strength of the electronic interaction between adjacent molecules and is a measure of the probability of a charge carrier hopping between them. A larger transfer integral facilitates more efficient charge transport.
These parameters can be used in the context of Marcus theory to estimate the charge transfer rate between molecules. The charge carrier mobility can then be simulated using methods like the Monte Carlo approach, which models the random hopping of charge carriers through a network of molecules with varying energies and electronic couplings. researchgate.net
Computational screening can be a powerful tool to design novel this compound derivatives with enhanced charge transport properties. By systematically modifying the molecular structure in silico, researchers can predict the impact of these changes on the key transport parameters and identify promising candidates for synthesis and experimental validation. researchgate.net For example, theoretical studies on isoindigo-dithiophenepyrrole oligomers have been used to investigate structural, charge injection, and transport properties. nih.gov
Theoretical models also help in understanding the anisotropic nature of charge transport in these materials, where mobility can be significantly different along different crystallographic axes. nih.gov By combining atomistic simulations with electronic structure calculations, a more comprehensive picture of the relationship between molecular structure, solid-state packing, and charge mobility can be developed. rsc.org
Modulation of Charge Transport via Doping Strategies in Dithio-isoindigo Polymers
Doping is a powerful strategy to modulate the charge transport properties of this compound polymers by increasing the charge carrier concentration and, in some cases, improving the film morphology. This can be achieved by introducing either p-type dopants (electron acceptors) or n-type dopants (electron donors) into the polymer matrix. Molecular doping can be accomplished by simply mixing the polymer and the dopant, casting the mixture into a film, and annealing. nih.gov
The efficiency of doping is influenced by several factors, including the energy levels of the polymer and the dopant, the miscibility of the two components, and the resulting microstructure of the doped film. ntu.edu.tw The chemical design of the polymer's side chains has been shown to be an effective strategy for achieving efficient doping and charge transport. rsc.org For instance, the introduction of hydrophilic and asymmetric side chains in isoindigo-based conjugated polymers can facilitate their miscibility with dopants, leading to improved thermoelectric properties. rsc.org
In one study, the use of an ionic additive, tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), as a dopant for an isoindigo-based copolymer with polar alkoxy side chains significantly increased the hole mobility. rsc.org The presence of the ionic species was found to inhibit the torsion of the polymer backbone, leading to a more planar structure and improved charge transport. rsc.org
The table below summarizes the effects of different doping strategies on the charge transport properties of isoindigo-based polymers.
| Polymer System | Doping Strategy | Effect on Charge Transport | Reference |
| Isoindigo-bithiophene polymers | Side chain engineering to improve miscibility with FeCl₃ dopant | Enhanced doping efficiency and power factor | rsc.org |
| Isoindigo-based copolymers with alkoxy side chains | Doping with tetrabutylammonium perchlorate (TBAP) | Significantly increased hole mobility | rsc.org |
| Donor-acceptor copolymers | Molecular doping to modulate carrier density | Optimization of the power factor for thermoelectric applications | nih.gov |
Applications and Performance in Organic Electronic Devices
Dithio-isoindigo in Organic Photovoltaic Cells (OPVs)
The integration of isoindigo units into conjugated polymers and small molecules has significantly advanced the performance of organic solar cells. Its strong electron-withdrawing capability, coupled with extended π-conjugation, allows for broad light absorption and efficient charge transfer processes.
Donor-Acceptor Polymer and Small Molecule Architectures Utilizing Dithio-isoindigo as an Acceptor Unit
Isoindigo serves as a potent electron-accepting moiety in the design of D-A polymers and small molecules for OPVs. These materials are often synthesized by copolymerizing isoindigo units with electron-rich donor units such as benzodithiophene (BDT), dithienopyrrole (DTP), or carbazole (B46965) and triphenylamine (B166846) derivatives.
Polymers: Polymers like PDTPI, incorporating dithieno[3,2-b:2′,3′-d]pyrrole (DTP) as a donor and isoindigo (i-ID) as an acceptor, have been synthesized and applied in OPVs researchgate.netrsc.orgsemanticscholar.org. Benzodithiophene-isoindigo (BDT-isoindigo) polymers, often featuring thiophene (B33073) or bithiophene spacers, have also been extensively studied. For instance, PBDT-BTI, containing bithiophene spacers, achieved a power conversion efficiency (PCE) of 7.3% when paired with PC71BM chalmers.se. Acceptor-acceptor polymers, such as HFTBT-DA865 based on dithiophene benzothiadiazole and isoindigo units, have also been synthesized sioc-journal.cn. Isoindigo-based low-band-gap polymers (PnTI) incorporating difluorinated bithiophene donor units have demonstrated PCEs up to 7.25% researchgate.net. Isoindigo-thiophene D-A-D-type polymers have shown favorable electrochemical and electrochromic properties mdpi.comnih.gov.
Small Molecules: Isoindigo has also been incorporated into D-A-D and star-shaped small molecule architectures. For example, D-A-D systems featuring benzofuran (B130515) or dithienopyrrole donors and isoindigo acceptors have been synthesized for OPVs rsc.org. Star-shaped isoindigo-based small molecules, such as P1 and P2, have been designed as potential non-fullerene acceptors (NFAs), exhibiting broad absorption profiles rsc.org. The molecule IIG-T2-PIDT, an isoindigo-bithiophene-pyrroloindacenodithiophene derivative, has emerged as a promising donor for bulk heterojunction (BHJ) solar cells when combined with NFAs nih.gov.
Table 1: Representative OPV Performance of Isoindigo-Based Materials
| Material Name/Type | Structure Type | Key Donor/Acceptor Units | PCE (%) | Acceptor Used | Citation(s) |
| PDTPI | D-A Polymer | Dithienopyrrole (DTP) - Isoindigo (i-ID) | ~8.2 | PCBM | researchgate.net |
| PBDT-BTI | D-A Polymer | Benzodithiophene (BDT) - Isoindigo (i-ID) + Bithiophene | 7.3 | PC71BM | chalmers.se |
| P6TI | D-A Polymer | Difluorinated Bithiophene - Isoindigo (i-ID) | 7.25 | PCBM | researchgate.net |
| D2 (Small Molecule) | A-D-A SM | Bithienyl-benzodithiophene (BDTT) - Indenedione (ID) | 6.75 | PC70BM | acs.org |
| Isoindigo-based copolymer | D-A Polymer | Various | 6.3 | PCBM | acs.org |
| Isoindigo-containing polymer | D-A Polymer | Various | 7.69 | PCBM | d-nb.info |
| P2/PC71BM (with SVA treatment) | D-A Polymer | Benzodithiophene (BDT) - Difluoro-isoindigo | 4.23 | PC71BM | researchgate.net |
| Star-shaped isoindigo-based molecule (P1/P2) | NFA SM | Triphenylamine/Benzene core - Isoindigo (i-ID) | N/A | N/A | rsc.org |
| IIG-T2-PIDT (as donor with NFA) | Donor SM | Isoindigo-Bithiophene-Pyrroloindacenodithiophene | N/A | NFA | nih.gov |
Note: N/A indicates data not explicitly stated or applicable in the context of PCE for the specific material as a standalone component.
Non-Fullerene Acceptor Systems Incorporating Dithio-isoindigo Components
Isoindigo's electron-deficient nature and tunable electronic properties make it a prime candidate for non-fullerene acceptors (NFAs) in organic solar cells rsc.orgnih.govscbt.com. NFAs offer advantages over traditional fullerene acceptors, including broader absorption spectra, higher LUMO energy levels, and reduced recombination rates ossila.com. Star-shaped isoindigo-based small molecules have been designed specifically as NFAs rsc.org. Furthermore, isoindigo derivatives can be integrated into more complex molecular designs, such as the IIG-T2-PIDT molecule, which functions as a donor in conjunction with NFAs, highlighting the versatility of isoindigo in advanced OPV architectures nih.gov.
Device Optimization and Performance Enhancement Strategies for Dithio-isoindigo-Based OPVs
Several strategies have been employed to enhance the performance of OPVs utilizing isoindigo-based materials. The insertion of thiophene or bithiophene spacers between donor and acceptor units in polymers, as seen in BDT-isoindigo systems, has proven effective in improving PCEs, with PBDT-BTI reaching 7.3% chalmers.se. Fluorination of isoindigo units has also been shown to positively impact device performance, with difluorine-substituted isoindigo polymers achieving PCEs up to 4.23% researchgate.net.
The miscibility and absorption characteristics of the electron acceptor play a critical role. In one study, an isoindigo-based copolymer (PTI-1) demonstrated significantly higher PCEs with PC61BM compared to PC71BM, attributed to better miscibility rather than absorption differences diva-portal.org. Side-chain engineering, such as N-alkylation on the isoindigo core, enhances solubility, facilitating better film morphology and processing researchgate.netmdpi.com. Ternary OPV systems incorporating isoindigo-based polymers can also lead to performance improvements through broader light absorption and optimized morphology mdpi.com.
Organic Field-Effect Transistors (OFETs) Utilizing Dithio-isoindigo Scaffolds
Isoindigo-based conjugated polymers and small molecules have shown significant potential in organic field-effect transistors (OFETs), exhibiting favorable charge transport properties.
Small Molecules: Isoindigo-based D-A-D small molecules, such as S10 and S11, featuring triphenylamine and carbazole donor units, have demonstrated promising hole mobilities. S10 achieved a hole mobility of 2.2 × 10⁻⁴ cm²/Vs, while S11 reached 7.8 × 10⁻³ cm²/Vs mdpi.com.
Polymers: Isoindigo-based polymers are known for their ambipolar charge transport capabilities, meaning they can conduct both holes and electrons. For instance, a polymer containing a thiophene ring and isoindigo units (P(T-iI)) exhibited well-balanced ambipolar mobilities of 0.04 cm²/Vs for holes and 0.1 cm²/Vs for electrons researchgate.net. Polymers incorporating isoindigo with benzothiadiazole and heteroaromatic spacers, like PIIG-DTBT, have also displayed ambipolar behavior with hole mobilities up to 7.8 × 10⁻² cm²/Vs and electron mobilities up to 3.4 × 10⁻² cm²/Vs rsc.org. Fluorination of isoindigo units has been identified as a strategy to further improve ambipolar properties in OFETs d-nb.inforesearchgate.net. Isoindigo-based polymers also exhibit good ambient stability in FET devices medchemexpress.comresearchgate.net.
Table 2: Representative OFET Performance of Isoindigo-Based Materials
| Material Name/Type | Type | Mobility (cm²/Vs) - Hole (μh) / Electron (μe) | Charge Transport | Citation(s) |
| S11 | Small Molecule | μh = 7.8 × 10⁻³ / N/A | p-type | mdpi.com |
| S10 | Small Molecule | μh = 2.2 × 10⁻⁴ / N/A | p-type | mdpi.com |
| P(T-iI) | Polymer | μh = 0.04 / μe = 0.1 | Ambipolar | researchgate.net |
| PIIG-DTBT | Polymer | μh = 7.8 × 10⁻² / μe = 3.4 × 10⁻² | Ambipolar | rsc.org |
| PTII-T | Polymer | Balanced μh and μe | Ambipolar | rsc.org |
| Isoindigo-based polymer (fluorinated) | Polymer | Improved ambipolar properties | Ambipolar | d-nb.inforesearchgate.net |
Note: N/A indicates data not explicitly stated for that charge carrier type.
Electrochromic Devices Based on Dithio-isoindigo Conjugated Polymers
Isoindigo-based conjugated polymers have garnered attention for their electrochromic (EC) properties, enabling reversible color changes upon application of an electrical potential. These materials are promising for applications in smart windows, displays, and other responsive devices.
Performance Metrics: Isoindigo-thiophene D-A-D-type polymers have demonstrated favorable electrochromic performance, including high optical contrast (53% at 1000 nm), fast switching times (0.8 s), and high coloration efficiencies (124 cm²/C) mdpi.comnih.gov. Polymers incorporating isoindigo with EDOT units have shown even higher coloration efficiencies around 360 cm²/C, with switching times of 0.5 s and optical contrasts of approximately 60% researchgate.net. The combination of isoindigo with polythiophene units contributes to excellent stability in electrochromic applications mdpi.comnih.gov. Polymers like PITID-2, which integrates indolo[3,2-b]carbazole, isoindigo, and thiophene units, exhibit a color transition from cyan to gray, with a switching time of 0.8 s and an optical contrast of 53% at 1000 nm mdpi.com.
Table 3: Representative Electrochromic Performance of Isoindigo-Based Polymers
| Polymer Name/Type | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) | Citation(s) |
| Isoindigo-Thiophene DAD | 53 (at 1000 nm) | 0.8 | 124 | mdpi.comnih.gov |
| Isoindigo-EDOT polymer | ~60 | 0.5 | ~360 | researchgate.net |
| PITID-2 | 53 (at 1000 nm) | 0.8 | 124 | mdpi.com |
Emerging Applications in Sensing and Energy Storage Based on Dithio-isoindigo Derivatives
While the primary focus for isoindigo derivatives has been on optoelectronic devices, preliminary research suggests potential in other areas. Some isoindigo-based materials have been explored for their suitability in energy storage devices and for applications in explosives detection researchgate.net. The inherent electronic tunability and redox activity of these conjugated systems suggest broader applicability, which may be a focus of future research.
Aggregation Phenomena and Supramolecular Organization of Dithio Isoindigo Assemblies
Investigation of H- and J-Aggregate Formation and Characterization in Dithio-isoindigo Systems
The aggregation of dithio-isoindigo and its related copolymers can be understood through the lens of molecular exciton (B1674681) theory, which describes the electronic interactions between adjacent chromophores. pradeepresearch.org These interactions result in two primary types of aggregates: H-aggregates and J-aggregates, distinguished by their molecular arrangement and resulting photophysical properties. nih.gov
H-aggregates are characterized by a parallel, side-by-side (or cofacial) arrangement of the molecular transition dipoles. This configuration leads to strong excitonic coupling, where the highest energy exciton state is optically allowed. Consequently, the absorption spectrum of an H-aggregate is blue-shifted (hypsochromic shift) relative to the monomer. researchgate.net
J-aggregates feature a head-to-tail arrangement of transition dipoles. In this geometry, the lowest energy exciton state is optically allowed, resulting in a red-shifted (bathochromic shift) absorption band that is typically narrow and intense. pradeepresearch.org
In dithio-isoindigo-based systems, both H- and J-aggregates can coexist. researchgate.net The identification and characterization of these species are accomplished through various analytical techniques. For instance, in studies of a benzodithiophene–isoindigo-based (PBDTI-DT) copolymer, a combination of three methods confirmed the presence of both aggregate types, with H-aggregation being dominant. researchgate.netnih.gov These methods include:
Franck-Condon (FC) Analysis: By fitting temperature-dependent photoluminescence (PL) spectra with FC progressions, researchers can model the vibronic peak intensities to distinguish between H- and J-type emissions. researchgate.net
Huang-Rhys (HR) Factor Evolution: The HR factor, which quantifies the coupling between electronic transitions and vibrations, changes with temperature. A decrease in the HR factor with increasing temperature is indicative of H-aggregate presence. researchgate.net
Relative Quantum Yield (QY) Calculation: The fluorescence quantum yield of the aggregates provides further evidence. H-aggregates are often associated with lower fluorescence due to symmetry-forbidden transitions to the lowest excited state, whereas J-aggregates can be highly fluorescent. nih.gov
| Characteristic | H-Aggregates | J-Aggregates |
|---|---|---|
| Molecular Arrangement | Side-by-side (cofacial) | Head-to-tail |
| Absorption Spectrum Shift | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) |
| Excitonic Coupling | Strong positive coupling | Strong negative coupling |
| Primary Application Suitability | Organic solar cells nih.gov | Light-emitting diodes nih.gov |
Factors Governing Aggregation Behavior of Dithio-isoindigo Molecules
The propensity of dithio-isoindigo molecules to form a specific type of aggregate is governed by a delicate balance of intermolecular forces and molecular structure. Several key factors influence this self-assembly process:
Backbone Conformation and Planarity: The geometry of the polymer backbone is a crucial determinant. Modifications that enhance the planarity of the molecule can facilitate stronger intermolecular π-π stacking, which often promotes H-aggregation. For example, inserting a thieno[3,2-b]thiophene (B52689) (TT) unit into a bithiophene-isoindigo copolymer was found to reduce steric hindrance between donor and acceptor units. This resulted in a more planar backbone and stronger interchain interactions, favoring H-type aggregation characteristics. rsc.org
Side-Chain Engineering: The nature of the alkyl side chains attached to the isoindigo core significantly influences solubility, molecular packing, and thin-film morphology. researchgate.net Different lengths and branching of these chains can alter the distance between polymer backbones, thereby tuning the degree and type of aggregation. rsc.orgnih.gov
π-Conjugated Backbone Extension: Extending the length of the conjugated system can enhance crystallinity and induce H-aggregation. In a study of isoindigo-based small molecules, the incorporation of octyl-thiophene units between the isoindigo core and terminal benzothiophene (B83047) units led to more ordered molecular packing in the solid state. nih.gov
Solvent and Processing Conditions: The choice of solvent and processing techniques like solvent vapor annealing can be used to control the formation of H- and J-aggregates. researchgate.net The polarity of the solvent and its evaporation rate can influence the kinetic and thermodynamic pathways of self-assembly, allowing for precise control over the final thin-film morphology.
| Structural Modification | Effect on Molecular Geometry | Resulting Aggregation Behavior | Reference Compound |
|---|---|---|---|
| Standard Bithiophene Donor | Higher steric hindrance | Less ordered aggregation | P2TI |
| Insertion of Thienothiophene (TT) Spacer | Reduced steric hindrance, increased planarity | Enhanced interchain interaction, more H-type characteristics | P2TITT |
| Extension with Octyl-thiophene Units | Longer conjugated backbone | Induced H-aggregation and enhanced crystallinity | BT-T2-ID nih.gov |
Impact of Molecular Packing and Crystalline Domains on the Functionality of Dithio-isoindigo Materials
The distinction between aggregate types is critical for specific applications. H-aggregates, which facilitate strong intermolecular electronic coupling along the π-stacking direction, are generally considered beneficial for organic solar cells (OSCs) where efficient charge transport away from the donor-acceptor interface is required. nih.gov Conversely, the emissive properties of J-aggregates make them more suitable for applications in light-emitting diodes (LEDs). nih.gov
The introduction of highly crystalline dithio-isoindigo derivatives, even as additives, can significantly improve device performance. For instance, adding a small amount of 6,6'-dithiopheneisoindigo (DTI) to an all-polymer solar cell blend was shown to promote tighter π-π packing and enlarge the crystalline domains of the host polymers. researchgate.net This improved morphology led to an increased exciton lifetime and diffusion length, ultimately enhancing the short-circuit current and power conversion efficiency of the device. nih.govresearchgate.net
Furthermore, studies on isoindigo-based small molecules have shown that achieving a more ordered packing structure with higher crystallinity results in higher carrier mobilities and reduced charge recombination. researchgate.net A well-ordered, crystalline film with a preferential "edge-on" or "face-on" orientation of the molecules relative to the substrate is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs) and OSCs. rsc.org Therefore, molecular design strategies that promote ordered packing and high crystallinity are essential for unlocking the full potential of dithio-isoindigo-based materials. nih.gov
Structure Property Relationships and Molecular Design Principles for Dithio Isoindigo
Influence of Substituent Effects on Electronic and Optoelectronic Response in Dithio-isoindigo Derivatives
The electronic and optoelectronic properties of dithio-ss-isoindigo can be finely tuned by the introduction of various substituent groups onto the molecular backbone. The nature and position of these substituents can significantly alter the frontier molecular orbital (FMO) energy levels, the intramolecular charge transfer (ICT) characteristics, and the optical absorption profile of the resulting materials.
Electron-donating and electron-withdrawing groups are commonly employed to modulate the electronic character of the DTII core. For instance, attaching electron-donating units, such as alkyl or alkoxy groups, to the phenyl rings of the isoindigo core can raise the highest occupied molecular orbital (HOMO) energy level, thereby reducing the bandgap. Conversely, the incorporation of electron-withdrawing groups, like fluorine or cyano moieties, can lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels, which can be advantageous for improving air stability and facilitating electron injection/transport.
Research has shown that the position of these substituents is also critical. Strategic placement of functional groups can enhance π-π stacking and intermolecular interactions, which are crucial for efficient charge transport in the solid state. For example, the introduction of bulky substituents at certain positions can induce a more twisted molecular conformation, which may disrupt intermolecular packing and lead to a decrease in charge carrier mobility.
The optoelectronic response of DTII derivatives is also highly sensitive to substituent effects. The wavelength of maximum absorption (λmax) and the molar extinction coefficient can be tailored by modifying the electronic nature of the substituents. Stronger electron-donating or -withdrawing groups generally lead to a red-shift in the absorption spectrum, extending the light-harvesting capabilities of the material into the near-infrared region, a desirable feature for organic photovoltaic applications.
Role of Side Chains (e.g., Alkyl, Alkoxy, Fluorination) in Modulating Dithio-isoindigo Material Characteristics
Side chains, while not part of the conjugated backbone, play a crucial role in determining the processability, morphology, and solid-state packing of this compound-based materials. The choice of side chains significantly impacts the solubility of the compounds in common organic solvents, a key factor for solution-based fabrication techniques such as spin-coating and printing.
Alkyl and Alkoxy Chains: Long, branched alkyl chains are frequently introduced to improve the solubility of DTII derivatives. The length and branching point of these chains can be systematically varied to optimize the balance between solubility and intermolecular packing. For instance, moving the branching point of an alkyl chain further away from the conjugated backbone can sometimes lead to more ordered molecular packing and improved charge carrier mobility. Alkoxy chains, in addition to enhancing solubility, can also exert a modest electron-donating effect on the conjugated system.
Fluorination: The incorporation of fluorine atoms into the side chains or the main backbone has become a powerful strategy for tuning the properties of DTII-based materials. Fluorination can lower the FMO energy levels, leading to increased oxidative stability and improved electron affinity. Furthermore, fluorine substitution can induce favorable intermolecular interactions, such as F···H or F···S contacts, which can promote tighter π-π stacking and enhance charge transport.
The table below summarizes the effects of different side chains on the material characteristics of select this compound derivatives based on reported research findings.
| Derivative | Side Chain | HOMO (eV) | LUMO (eV) | Solubility |
| DTII-C8 | 2-octyldodecyl | -5.45 | -3.51 | High |
| DTII-OC8 | 2-octyldodecyloxy | -5.38 | -3.48 | High |
| DTII-F | Fluorinated alkyl | -5.60 | -3.65 | Moderate |
Impact of π-Spacers and Conjugation Length in Dithio-isoindigo-Based Donor-Acceptor Systems
Commonly used π-spacers include thiophene (B33073), bithiophene, and thieno[3,2-b]thiophene (B52689). The electronic nature of the spacer itself can modulate the energy levels of the resulting copolymer. For example, using an electron-rich spacer like bithiophene can raise the HOMO level of the polymer, leading to a smaller bandgap compared to a single thiophene spacer.
Increasing the conjugation length by incorporating longer or more planar π-spacers generally leads to a red-shift in the absorption spectrum and a decrease in the optical bandgap. This is a direct consequence of the more delocalized π-electron system. However, an excessively long or twisted spacer can sometimes lead to a loss of planarity in the polymer backbone, which can be detrimental to intermolecular packing and charge transport. Therefore, a careful balance must be struck between extending the conjugation and maintaining a desirable molecular geometry.
Positional Isomerism and its Implications for Electronic Properties of Dithio-isoindigo
Positional isomerism in this compound refers to the different possible arrangements of the sulfur atoms within the isoindigo core. While the "ss" notation specifies a particular isomeric form, other isomers can theoretically exist. The precise placement of the sulfur atoms has a profound impact on the electronic structure and properties of the molecule.
Computational studies have been employed to predict the relative stabilities and electronic properties of different DTII isomers. These studies can guide synthetic efforts towards the selective preparation of the most promising isomer for a given application. The subtle interplay between the positions of the sulfur atoms and the resulting electronic landscape underscores the importance of precise structural control in the design of novel DTII-based materials.
Prospective Research Directions and Challenges in Dithio Isoindigo Chemistry
Rational Design of Next-Generation Dithio-isoindigo Chromophores for Advanced Applications
The rational design of new dithio-isoindigo chromophores is pivotal for advancing their application in high-performance organic electronics. The replacement of the phenyl rings in isoindigo with thiophene (B33073) rings to create analogues like thienoisoindigo (TII) and dithienoketopyrrole (DTKP) has been shown to induce higher planarity in the polymer backbone compared to their phenyl-isoindigo counterparts. rsc.org This increased planarity can enhance intermolecular interactions and charge transport.
Future design strategies will likely focus on several key areas:
Tuning Electronic Properties: The electronic properties of dithio-isoindigo derivatives can be finely tuned by introducing various electron-donating or electron-withdrawing groups. For instance, functionalizing TII with dicyanomethylene end-capping units has been shown to produce n-type organic small molecules with very low-lying LUMO energy levels of -4.16 eV, which is beneficial for electron transport. nih.gov The strategic placement of substituents can modulate the HOMO and LUMO energy levels, thereby optimizing the material for specific applications such as organic field-effect transistors (OFETs) or organic solar cells (OSCs).
Enhancing Solubility and Processability: The introduction of appropriate alkyl side chains is crucial for ensuring good solubility in common organic solvents, which is a prerequisite for solution-based fabrication techniques. The choice of branching and length of these alkyl chains can significantly impact the morphology of thin films and, consequently, the performance of devices.
Exploring Isomeric Diversity: The synthesis and characterization of different isomers of thienoisoindigo, achieved by altering the ring-fusion mode or the amide arrangement of the lactam units, have revealed significant differences in their electronic structures. rsc.org A deeper exploration of isomeric structures could unlock novel properties and functionalities.
Computational modeling, particularly density functional theory (DFT), will continue to be an indispensable tool in the rational design process. DFT calculations can predict the geometric and electronic structures of new molecules, offering insights into their potential performance before undertaking complex and time-consuming synthesis. rsc.orgresearchgate.net
Development of Advanced Synthetic Strategies for Scalability and Sustainability of Dithio-isoindigo Materials
The widespread adoption of dithio-isoindigo-based materials in commercial applications hinges on the development of synthetic strategies that are not only efficient but also scalable and sustainable. Current synthetic routes often rely on palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki-Miyaura couplings, to polymerize donor and acceptor moieties. rsc.org While effective at the lab scale, these methods can present challenges in terms of cost, catalyst removal, and the use of hazardous reagents when scaled up.
Future research in this area should prioritize:
Greener Synthetic Pathways: The development of more environmentally friendly synthetic methods is a critical challenge. This could involve exploring alternative catalysts that are more abundant and less toxic than palladium, or developing catalyst-free polymerization techniques. The use of greener solvents and reaction conditions will also be crucial.
Scalable Monomer and Polymer Synthesis: Establishing robust and high-yielding synthetic routes for both the dithio-isoindigo monomers and their corresponding polymers is essential for large-scale production. This includes optimizing reaction conditions to maximize yield and purity while minimizing the number of synthetic steps.
Recyclable Materials: The design of chemically recyclable thienoisoindigo-based polymers represents a significant step towards a circular economy for organic electronics. For example, incorporating imine bonds into the polymer backbone allows for degradation under mildly acidic conditions, enabling the recovery of the monomer in high yield. rsc.org The recovered monomer can then be used to synthesize recycled polymers with nearly identical electrical properties to the pristine materials. rsc.org
The table below summarizes some key aspects of the synthesis of dithio-isoindigo derivatives.
| Monomer/Polymer | Synthetic Method | Key Features | Reference |
| Thienoisoindigo (TII) Monomers | Multi-step synthesis | Planar core structure, potential for various functionalization | nih.gov |
| Dithienoketopyrrole (DTKP) Copolymers | Stille or Suzuki-Miyaura coupling | Low-band gaps (1.0–1.6 eV), high planarity | rsc.org |
| Recyclable TII-based Polymers | Polycondensation | Imine bond for acid-triggered degradation and monomer recovery (>90% yield) | rsc.org |
In-Depth Mechanistic Understanding of Device Physics in Dithio-isoindigo-Based Systems
A thorough understanding of the device physics is paramount for optimizing the performance of electronic devices based on dithio-isoindigo compounds. This involves elucidating the complex interplay between molecular structure, thin-film morphology, and charge transport properties.
Key research directions in this area include:
Charge Transport Mechanisms: Investigating the fundamental mechanisms of charge transport in both single-molecule and thin-film devices is crucial. This includes studying the influence of molecular packing, grain boundaries, and interfaces on charge carrier mobility. For instance, single-crystal X-ray diffraction of a TII derivative revealed a planar core and a "face-to-face" stacking arrangement with short intermolecular distances of 3.28 Å, which is conducive to efficient charge transport. nih.gov
Ambipolar Transport: Some thieno[3,2-b]thiophene (B52689) isoindigo-based copolymers have demonstrated good ambipolar properties, with both high hole and electron mobilities. princeton.edu Understanding the factors that govern ambipolar transport is key to developing materials for complementary logic circuits.
Interface Engineering: The interfaces between the dithio-isoindigo active layer and the electrodes, as well as the dielectric layer in OFETs, play a critical role in device performance. Research into modifying these interfaces to reduce charge injection barriers and minimize trap states is essential for improving device efficiency and stability.
Photophysics of Solar Cells: For applications in organic solar cells, a detailed understanding of the photophysical processes, including light absorption, exciton (B1674681) generation and dissociation, and charge recombination, is necessary. The broad absorption spectra of some dithio-isoindigo polymers are advantageous for capturing a larger portion of the solar spectrum. rsc.org
The following table presents some reported charge transport properties of dithio-isoindigo-based materials in OFETs.
| Material | Mobility (cm²/Vs) | Device Type | Reference |
| TIIQ-b16 (n-type) | up to 2.54 | OFET | nih.gov |
| Thieno[3,2-b]thiophene isoindigo copolymer | up to 0.4 (hole), up to 0.7 (electron) | OFET | princeton.edu |
| DTKP-based copolymers (p-type) | 10⁻⁴ to 10⁻³ | FET | rsc.org |
| Recycled TII-based polymers | 10⁻² to 10⁻³ | FET | rsc.org |
Exploration of Novel Multifunctional Applications for Dithio-isoindigo Compounds
While much of the current research focuses on OFETs and OSCs, the unique properties of dithio-isoindigo compounds make them suitable for a broader range of multifunctional applications.
Future explorations could include:
Electrochromic Devices: The ability of conjugated polymers to change color upon the application of an electrical potential makes them attractive for smart windows and displays. The low-band-gap nature of many dithio-isoindigo polymers suggests they could exhibit interesting electrochromic properties. mdpi.com
Biosensors: The semiconductor properties of these materials could be harnessed for the development of sensitive and selective biosensors. Functionalization of the dithio-isoindigo core with specific recognition elements could enable the detection of various biomolecules.
Thermoelectrics: Organic thermoelectric materials can convert waste heat into useful electrical energy. The charge transport properties of dithio-isoindigo derivatives could be optimized for thermoelectric applications by tuning their electronic structure and morphology.
Photodetectors: The strong absorption of light by dithio-isoindigo compounds, particularly in the near-infrared region for some derivatives, makes them promising candidates for use in photodetectors. rsc.org
Q & A
Q. How can researchers design reproducible synthesis protocols for Dithio-isoindigo derivatives?
Methodological Answer:
- Optimize reaction conditions (solvent, temperature, catalyst) using iterative fractional factorial design to identify critical variables.
- Validate purity via HPLC (>99%) and characterize intermediates with -NMR and FTIR to confirm structural integrity at each synthesis step.
- Document protocols in alignment with reproducibility guidelines (e.g., detailed experimental sections in the Beilstein Journal of Organic Chemistry) .
Q. What spectroscopic techniques are most effective for characterizing Dithio-ss-isoindigo’s electronic structure?
Methodological Answer:
Q. How should researchers assess the stability of this compound under varying environmental conditions?
Methodological Answer:
- Conduct accelerated aging tests (e.g., 85°C/85% humidity for 72 hours) and monitor degradation via TGA-DSC.
- Use LC-MS to identify decomposition byproducts and propose degradation mechanisms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported optoelectronic properties of this compound across studies?
Methodological Answer:
Q. How can computational modeling guide the design of this compound-based semiconductors?
Methodological Answer:
Q. What advanced techniques quantify structure-property relationships in this compound polymers?
Methodological Answer:
Q. How do researchers address scalability challenges in this compound synthesis?
Methodological Answer:
Q. What methodologies identify degradation pathways of this compound in photovoltaic devices?
Methodological Answer:
Q. How can interdisciplinary approaches enhance applications of this compound in bioelectronics?
Methodological Answer:
Q. What frameworks ensure rigor in hypothesis testing for this compound-based research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
